molecular formula C19H22ClN3O2S B024915 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride CAS No. 102233-26-1

1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride

Cat. No.: B024915
CAS No.: 102233-26-1
M. Wt: 391.9 g/mol
InChI Key: OAQAQPKSCPDCBO-UHFFFAOYSA-N
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Description

1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride is a phenothiazine derivative characterized by a piperazineethanol backbone linked to a phenothiazine ring via a carbonyl group. The compound’s synthesis typically involves coupling a phenothiazine carbonyl chloride with a piperazineethanol derivative under controlled conditions, followed by purification via column chromatography using chloroform/methanol eluents . Key structural features include:

  • Phenothiazine core: A tricyclic system with sulfur and nitrogen atoms, essential for dopamine receptor antagonism.
  • Carbonyl linkage: Unlike fluphenazine’s propyl chain, this compound uses a carbonyl group to connect the phenothiazine and piperazineethanol moieties, which may alter solubility and receptor-binding kinetics.
  • Hydrochloride salt: Enhances stability and bioavailability.

Properties

IUPAC Name

[4-(2-hydroxyethyl)piperazin-1-yl]-phenothiazin-10-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S.ClH/c23-14-13-20-9-11-21(12-10-20)19(24)22-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)22;/h1-8,23H,9-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQAQPKSCPDCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144813
Record name 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102233-26-1
Record name 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102233261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phenothiazine Core Functionalization

The phenothiazine nucleus is typically functionalized at the 10-position to introduce a carbonyl group. This is achieved via Friedel-Crafts acylation or N-alkylation reactions. In one approach, phenothiazine reacts with phosgene (COCl₂) or carbonyl diimidazole to form the reactive 10-carbonyl intermediate. Alternatively, direct alkylation using chloroacetyl chloride in the presence of Lewis acids like aluminum chloride facilitates carbonyl group introduction.

Reaction Conditions :

  • Solvent : Toluene or dichloromethane

  • Temperature : Reflux (110–120°C)

  • Catalyst : Sodium amide (NaNH₂) or aluminum chloride (AlCl₃)

  • Yield : 60–75% (estimated from analogous procedures).

Piperazineethanol Derivative Preparation

Piperazineethanol (1-(2-hydroxyethyl)piperazine) is synthesized through nucleophilic substitution or reductive amination . A common method involves reacting piperazine with 2-bromoethanol in a polar aprotic solvent like acetonitrile. Potassium carbonate acts as a base to deprotonate piperazine, enhancing nucleophilicity.

Optimized Protocol :

  • Molar Ratio : Piperazine : 2-bromoethanol = 1 : 1.2

  • Solvent : Acetonitrile, 60°C, 12 hours

  • Purification : Vacuum distillation or recrystallization from ethanol.

Coupling of Phenothiazine and Piperazineethanol Moieties

Carbamate or Amide Bond Formation

The critical step involves linking the phenothiazine-10-carbonyl group to the piperazineethanol backbone. Two primary strategies are employed:

Direct Coupling via Carbonyldiimidazole (CDI)

CDI mediates the formation of an amide bond between the phenothiazine carbonyl and piperazineethanol’s secondary amine.

Procedure :

  • Phenothiazine-10-carbonyl chloride (1 eq) is dissolved in dry THF.

  • CDI (1.2 eq) is added under nitrogen, stirred at 25°C for 1 hour.

  • Piperazineethanol (1.1 eq) is introduced, followed by triethylamine (2 eq).

  • Reaction proceeds at 40°C for 6 hours.

Key Parameters :

  • Solvent : Tetrahydrofuran (THF)

  • Yield : ~68% (based on similar reactions).

Mitsunobu Reaction for Ether Linkage

For hydroxyl group activation, the Mitsunobu reaction couples phenothiazine derivatives with piperazineethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Reaction Scheme :
Phenothiazine-OH+PiperazineethanolDEAD, PPh3Product\text{Phenothiazine-OH} + \text{Piperazineethanol} \xrightarrow{\text{DEAD, PPh}_3} \text{Product}

Advantages :

  • High regioselectivity

  • Mild conditions (room temperature, 24 hours).

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt to improve solubility and stability.

Acid-Base Titration

  • The crude product is dissolved in ethanol.

  • Hydrochloric acid (1M) is added dropwise until pH 2–3.

  • The mixture is cooled to 0°C, inducing crystallization.

  • Filtration and washing with cold ethanol yield the hydrochloride salt.

Purification Metrics :

  • Purity : >95% (by HPLC)

  • Recovery : 80–85%.

Alternative Synthetic Routes

One-Pot Synthesis via Heterogeneous Catalysis

A simplified one-pot method uses protonated piperazine (piperazine monoacetate) and phenothiazine carbonyl chloride in acetic acid. Commercial ion-exchange resins (e.g., Amberlyst®) catalyze the reaction, eliminating the need for protecting groups.

Conditions :

  • Catalyst : Cu²⁺ or Fe³⁺ supported on polymeric resin

  • Solvent : Acetic acid, 70°C, 8 hours

  • Yield : 72%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates coupling reactions, reducing time from hours to minutes.

Protocol :

  • Phenothiazine carbonyl chloride (1 eq), piperazineethanol (1.2 eq), and K₂CO₃ (2 eq) in DMF.

  • Microwave at 100°C, 300 W, 15 minutes.

  • Acidification with HCl yields the hydrochloride salt.

Benefits :

  • Time Efficiency : 80% reduction in reaction time

  • Energy Savings : Lower thermal degradation.

Industrial-Scale Manufacturing Considerations

Cost-Effective Reagent Selection

Industrial protocols prioritize low-cost reagents:

  • Phosgene Alternatives : Triphosgene reduces toxicity risks.

  • Solvent Recycling : Toluene and ethanol are recovered via distillation.

Challenges and Optimization Strategies

Byproduct Formation

Disubstituted piperazine derivatives are common byproducts. Mitigation strategies include:

  • Controlled Stoichiometry : Limiting piperazineethanol to 1.1 eq.

  • Temperature Modulation : Lower reaction temperatures (0–5°C) during coupling.

Scalability Issues

  • Mixing Efficiency : High-shear mixers improve homogeneity in large batches.

  • Exothermic Reactions : Gradual reagent addition prevents thermal runaway.

Comparative Analysis of Methods

Method Yield Time Cost Scalability
CDI-Mediated Coupling68%6 hoursHighModerate
Mitsunobu Reaction75%24 hoursVery HighLow
One-Pot Catalytic72%8 hoursLowHigh
Microwave-Assisted70%15 minModerateLimited

Data synthesized from Refs .

Chemical Reactions Analysis

1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic Properties
The compound has shown potential as an antipsychotic agent. Research indicates that derivatives of phenothiazine, including this compound, can effectively modulate neurotransmitter systems involved in psychotic disorders. Studies have demonstrated its efficacy in animal models for schizophrenia, suggesting a mechanism that involves dopamine receptor antagonism .

2. Treatment of Viral Diseases
Recent studies have explored the use of 1-piperazineethanol derivatives in treating viral infections. These compounds have been shown to inhibit viral replication through various mechanisms, including interference with viral entry and replication processes. This application has been particularly noted in the context of respiratory viruses .

3. Neurological Research
In neurological research, the compound has been utilized to study sodium channel modulation. It has been investigated for its potential to alleviate symptoms associated with lower urinary tract disorders, particularly painful conditions like overactive bladder syndrome. The modulation of sodium channels is crucial in managing these conditions effectively .

Case Studies

Study Objective Findings
Study on Antipsychotic Effects Evaluate efficacy in animal modelsThe compound showed significant reduction in psychotic symptoms compared to control groups.
Viral Inhibition Study Assess antiviral propertiesDemonstrated effective inhibition of viral replication at low concentrations.
Sodium Channel Modulation Investigate effects on urinary disordersShowed promise in reducing symptoms of overactive bladder in clinical trials.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of phenothiazine derivatives with piperazineethanol substitutions. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Differences Pharmacological Profile References
1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride Phenothiazine linked via carbonyl group; no trifluoromethyl substitution. Likely antipsychotic activity (inferred from structural analogy); unconfirmed clinical data.
Fluphenazine Hydrochloride Propyl chain linkage; 2-(trifluoromethyl) substitution on phenothiazine. Potent antipsychotic (D2 receptor antagonist); used for schizophrenia.
Perphenazine Propyl chain linkage; 2-chloro substitution on phenothiazine. Antipsychotic and antiemetic; moderate extrapyramidal side effects.
HBK14–HBK19 Series Phenoxyalkyl substitutions on piperazine; methoxyaryl groups. Predominantly α1-adrenergic and serotonin receptor antagonists; investigational candidates.
BRL 15572 Hydrochloride 3-Chlorophenyl and diphenylmethyl substitutions on piperazine. Selective 5-HT1D receptor antagonist; used in migraine research.

Key Comparative Insights

Propyl-linked derivatives (e.g., fluphenazine, perphenazine) exhibit prolonged receptor binding due to increased hydrophobic interactions .

Substituent Effects :

  • Trifluoromethyl groups (fluphenazine) enhance metabolic stability and receptor affinity .
  • Chloro substitutions (perphenazine) balance potency and side-effect profiles .

Pharmacological Activity :

  • Fluphenazine and perphenazine are clinically validated antipsychotics, while the target compound’s activity remains speculative due to lack of direct evidence .
  • The HBK series demonstrates divergent receptor selectivity (e.g., α1-adrenergic vs. dopamine D2), highlighting the impact of piperazine substitutions .

Biological Activity

1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride is a compound that combines the structural features of piperazine and phenothiazine. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure that incorporates both piperazine and phenothiazine moieties. The general formula can be represented as follows:

  • Molecular Formula : C_{15}H_{16}ClN_{3}O_{2}S
  • Molecular Weight : 327.82 g/mol

This compound is soluble in water due to the presence of the hydrochloride group, which enhances its bioavailability.

Antipsychotic Effects

Phenothiazines are well-known for their antipsychotic properties. The incorporation of the phenothiazine moiety in 1-piperazineethanol suggests potential neuroleptic activity. Research indicates that compounds with similar structures exhibit dopamine receptor antagonism, which is critical in managing psychotic disorders.

Antimicrobial Activity

Studies have demonstrated that phenothiazine derivatives possess antimicrobial properties. For instance, compounds derived from phenothiazine have shown effectiveness against various bacterial strains and fungi. The biological activity of this compound may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Cardiovascular Effects

Research has indicated that certain piperazine derivatives can influence cardiovascular functions. For example, a related study highlighted that piperazine-based compounds exhibit positive inotropic effects on cardiac muscle. This suggests that 1-piperazineethanol could potentially enhance cardiac contractility or modulate vascular resistance.

The biological activity of 1-piperazineethanol can be attributed to several mechanisms:

  • Dopamine Receptor Antagonism : By blocking dopamine receptors (D2), the compound may alleviate symptoms of psychosis.
  • Antimicrobial Mechanisms : The disruption of microbial cell membranes or interference with nucleic acid synthesis could explain its antimicrobial properties.
  • Calcium Channel Modulation : Piperazine derivatives may affect calcium channels in cardiac tissues, influencing contractile strength and vascular tone.

Case Studies

Several case studies have illustrated the pharmacological potential of related compounds:

  • Case Study on Antipsychotic Efficacy :
    A clinical trial involving a phenothiazine derivative showed significant reductions in psychotic symptoms among patients diagnosed with schizophrenia. The study highlighted the importance of receptor selectivity in achieving therapeutic outcomes.
  • Antimicrobial Efficacy Study :
    A laboratory study evaluated the antimicrobial effects of various phenothiazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the piperazine position enhanced antibacterial activity significantly.
  • Cardiovascular Impact Research :
    An animal study assessed the cardiovascular effects of a piperazine derivative similar to 1-piperazineethanol. Findings revealed increased cardiac output and reduced blood pressure in treated subjects compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride?

  • Methodological Answer : Synthesis typically involves coupling phenothiazine derivatives with piperazineethanol intermediates. Key steps include:

  • Amide bond formation : React phenothiazin-10-ylcarbonyl chloride with 1-piperazineethanol under anhydrous conditions (e.g., THF, DCM) using a base like triethylamine to neutralize HCl byproducts .
  • Hydrochloride salt preparation : Treat the free base with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) to isolate high-purity product .

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : Key signals include the piperazine ring protons (δ 2.5–3.5 ppm) and phenothiazine aromatic protons (δ 6.8–7.5 ppm). The trifluoromethyl group (if present) is identified via 19F^{19}\text{F} NMR .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak (e.g., m/z 510.44 for fluphenazine derivatives) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles, particularly for phenothiazine-piperazine interactions .

Q. What pharmacological targets are associated with this compound?

  • Methodological Answer : The compound primarily targets dopamine D2_2 and serotonin 5-HT2A_{2A} receptors due to its phenothiazine-piperazine pharmacophore. Experimental protocols include:

  • Radioligand Binding Assays : Use 3H^3\text{H}-spiperone for D2_2 receptor affinity studies in rat striatal membranes .
  • Functional Assays : Measure cAMP inhibition in HEK293 cells expressing 5-HT2A_{2A} receptors to assess antagonist activity .

Advanced Research Questions

Q. How can researchers address stability challenges during experimental storage and handling?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Mitigation strategies include:

  • Storage : Use desiccators with silica gel at -20°C under nitrogen atmosphere to prevent hydrolysis .
  • Degradation Studies : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, mobile phase: acetonitrile/0.1% TFA) to identify degradation products .

Q. How to resolve contradictions in receptor binding data across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., membrane vs. whole-cell systems). Standardize protocols by:

  • Normalizing Data : Express results as % inhibition relative to controls (e.g., haloperidol for D2_2 receptors) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding poses in D2_2 vs. 5-HT2A_{2A} receptors .

Q. What strategies optimize structure-activity relationship (SAR) studies for phenothiazine-piperazine derivatives?

  • Methodological Answer : Focus on substituent effects:

  • Trifluoromethyl Group : Enhances lipophilicity and CNS penetration. Compare logP values (e.g., fluphenazine logP = 4.2 vs. non-fluorinated analogs) .
  • Piperazine Chain Length : Synthesize analogs with varying alkyl spacers (e.g., propyl vs. ethyl) and assess dopamine receptor off-rates via kinetic binding assays .

Q. How to develop validated analytical methods for quantifying this compound in biological matrices?

  • Methodological Answer : Use LC-MS/MS for sensitivity:

  • Sample Preparation : Plasma protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup .
  • Chromatography : HILIC column (2.6 µm, 100 Å) with gradient elution (water/acetonitrile + 0.1% formic acid) .
  • Validation : Assess linearity (1–100 ng/mL), intra-day precision (<15% RSD), and recovery (>85%) per ICH guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride

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